molecular formula C12H13ClN4O2S B2714891 1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole CAS No. 2309573-65-5

1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole

Cat. No. B2714891
CAS RN: 2309573-65-5
M. Wt: 312.77
InChI Key: HRGYQCAIAKQJAH-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The exact structure of “1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, thanks to their three nitrogen atoms and aromaticity . They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their exact structure . In general, triazoles are stable compounds that can form hydrogen bonds, making them important scaffolds in drug discovery .

Mechanism of Action

The mechanism of action of triazole compounds can vary widely depending on their exact structure and the biological system they interact with . Some triazole-containing drugs work by inhibiting a specific enzyme, while others might interact with various receptors .

Safety and Hazards

The safety and hazards associated with a specific triazole compound would depend on its exact structure and properties. Some triazole-containing drugs are well-tolerated and have a good safety profile, while others might have specific side effects or risks associated with their use .

Future Directions

The development of new triazole derivatives with improved properties is an active area of research . This includes the synthesis of new compounds, the study of their biological activities, and the optimization of their properties for specific applications .

properties

IUPAC Name

1-[[1-(3-chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c13-11-2-1-3-12(6-11)20(18,19)17-8-10(9-17)7-16-5-4-14-15-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYQCAIAKQJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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